XCC
XCC
Adenosine receptor antagonist (Ki values are 42, 68 and 1130 nM for A1, A2B and A2A receptors).
Brand Name:
Vulcanchem
CAS No.:
96865-83-7
VCID:
VC0004840
InChI:
InChI=1S/C19H22N4O5/c1-3-9-22-17-15(18(26)23(10-4-2)19(22)27)20-16(21-17)12-5-7-13(8-6-12)28-11-14(24)25/h5-8H,3-4,9-11H2,1-2H3,(H,20,21)(H,24,25)
SMILES:
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)O
Molecular Formula:
C19H22N4O5
Molecular Weight:
386.4 g/mol
XCC
CAS No.: 96865-83-7
Cat. No.: VC0004840
Molecular Formula: C19H22N4O5
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Adenosine receptor antagonist (Ki values are 42, 68 and 1130 nM for A1, A2B and A2A receptors). |
|---|---|
| CAS No. | 96865-83-7 |
| Molecular Formula | C19H22N4O5 |
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | 2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetic acid |
| Standard InChI | InChI=1S/C19H22N4O5/c1-3-9-22-17-15(18(26)23(10-4-2)19(22)27)20-16(21-17)12-5-7-13(8-6-12)28-11-14(24)25/h5-8H,3-4,9-11H2,1-2H3,(H,20,21)(H,24,25) |
| Standard InChI Key | QTMMGCYGCFXBFI-UHFFFAOYSA-N |
| SMILES | CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)O |
| Canonical SMILES | CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)O |
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